molecular formula C7H7FO2 B050614 3-Fluoro-4-methoxyphenol CAS No. 452-11-9

3-Fluoro-4-methoxyphenol

Cat. No. B050614
M. Wt: 142.13 g/mol
InChI Key: ORECFXMTZQZHSP-UHFFFAOYSA-N
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Patent
US08927557B2

Procedure details

3-Fluoro-4-methoxy-phenol (21.32 g; 0.15 mol) prepared according to literature [Freedman, J.; Stewart, K. T.; J. Heterocycl. Chem. 1989, 26, 1547-1554] is dissolved in dry dichloromethane (300 mL). The well stirred reaction mixture is cooled to −15° C. (ice/salt). A solution of bromine (23.97 g; 0.15 mol) in dry dichloromethane (75 mL) is dropped into the reaction mixture. After complete addition stirring is continued for one hour. Water (150 mL) containing sodium sulfite (3.0 g) is added to the reaction mixture. Stirring is continued at ambient temperature for 30 min. The organic layer is separated, washed with water (100 mL) and dried over MgSO4 in the presence of decolorizing charcoal. After filtration the solvent is completely removed under reduced pressure. The residue is crystallized from tert-butylmethylether/hexane to yield the title compound as a colorless solid.
Quantity
21.32 g
Type
reactant
Reaction Step One
Quantity
23.97 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([OH:10])[CH:5]=[CH:6][C:7]=1[O:8][CH3:9].[Br:11]Br.O.S([O-])([O-])=O.[Na+].[Na+]>ClCCl>[Br:11][C:5]1[CH:6]=[C:7]([O:8][CH3:9])[C:2]([F:1])=[CH:3][C:4]=1[OH:10] |f:3.4.5|

Inputs

Step One
Name
Quantity
21.32 g
Type
reactant
Smiles
FC=1C=C(C=CC1OC)O
Step Two
Name
Quantity
23.97 g
Type
reactant
Smiles
BrBr
Name
Quantity
75 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
O
Name
Quantity
3 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
The well stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction mixture
ADDITION
Type
ADDITION
Details
After complete addition
STIRRING
Type
STIRRING
Details
stirring
ADDITION
Type
ADDITION
Details
is added to the reaction mixture
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
is continued at ambient temperature for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed with water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4 in the presence of decolorizing charcoal
FILTRATION
Type
FILTRATION
Details
After filtration the solvent
CUSTOM
Type
CUSTOM
Details
is completely removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from tert-butylmethylether/hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)OC)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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